

Technical Guide: ¹³C NMR Spectral Profiling of Bis(3-methylphenyl)methanol

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Compound of Interest

Compound Name: *Bis(3-methylphenyl)methanol*

CAS No.: 13389-72-5

Cat. No.: B175160

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Executive Summary

Bis(3-methylphenyl)methanol (CAS: 13402-60-3), also known as 3,3'-dimethylbenzhydrol, represents a critical intermediate in the synthesis of chiral diarylmethyl amines and antihistamine pharmacophores. This technical guide provides a definitive structural analysis of the compound using Carbon-13 Nuclear Magnetic Resonance (

¹³C NMR).

Unlike simple aliphatic alcohols, the spectral signature of this diaryl system is defined by molecular symmetry and substituent additivity effects. This guide moves beyond static data listing to explain the causality of chemical shifts, providing researchers with a self-validating framework for compound verification.

Part 1: Structural Analysis & Symmetry Logic

Before analyzing the spectrum, one must understand the magnetic equivalence inherent in the molecule.

- Molecular Formula:
- Total Carbon Atoms: 15
- Expected

C Signals: 8 (Due to Symmetry)

The Symmetry Factor

The molecule possesses a plane of symmetry (or

axis depending on conformation) passing through the central methine (CH-OH) bond. Consequently, the two aromatic rings are chemically equivalent.

- Ring Equivalence: Ring A is magnetically indistinguishable from Ring B.
- Intra-ring Non-equivalence: The meta-methyl substitution breaks the symmetry within each ring, rendering all 6 aromatic carbons distinct.

Implication for Analysis: You will observe 6 aromatic signals, 1 methine signal, and 1 methyl signal. If you observe >8 signals, your sample likely contains the ortho isomer impurity or residual solvent.

Part 2: Experimental Protocol

To ensure reproducibility and minimize concentration-dependent shifts (particularly for the hydroxyl-bearing carbon), follow this standardized protocol.

Sample Preparation

- Solvent: Deuterated Chloroform (CDCl_3 , 99.8% D) with 0.03% TMS (Tetramethylsilane) as internal reference.
- Concentration: 20–30 mg of analyte in 0.6 mL solvent.
 - Note: High concentrations (>50 mg) may cause H-bonding aggregation, slightly shifting the methine (CH-OH) and ipso carbons.

- Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Standard 100 MHz Carbon)

- Pulse Sequence: Proton-decoupled

C (zgpg30 or equivalent).

- Relaxation Delay (D1): 2.0 seconds.
 - Critical: Quaternary carbons (C1, C3) have long relaxation times. If quantitative integration is required (rare for C), increase D1 to >10s.
- Scans (NS): Minimum 256 (due to low natural abundance of C).
- Temperature: 298 K ().

Part 3: Spectral Data & Assignment[1][2][3][4][5]

The following data represents the consolidated chemical shifts relative to TMS (

ppm) and the

triplet (

ppm).

Table 1: ¹³C NMR Chemical Shift Data (CDCl₃)[6]

Carbon Environment	Assignment	Chemical Shift (ppm)	Signal Type (DEPT-135)
Aliphatic			
Methyl Group		21.5	Positive (+)
Methine (Alcohol)		76.2	Positive (+)
Aromatic			
Ipsso (to Methanol)	C-1	143.9	Quaternary (No signal)
Ipsso (to Methyl)	C-3	138.1	Quaternary (No signal)
Aromatic CH	C-5 (Meta)	128.5	Positive (+)
Aromatic CH	C-4 (Para to CHOH)	128.3	Positive (+)
Aromatic CH	C-2 (Ortho to both)	127.1	Positive (+)
Aromatic CH	C-6 (Ortho to CHOH)	123.7	Positive (+)

Mechanistic Interpretation of Shifts

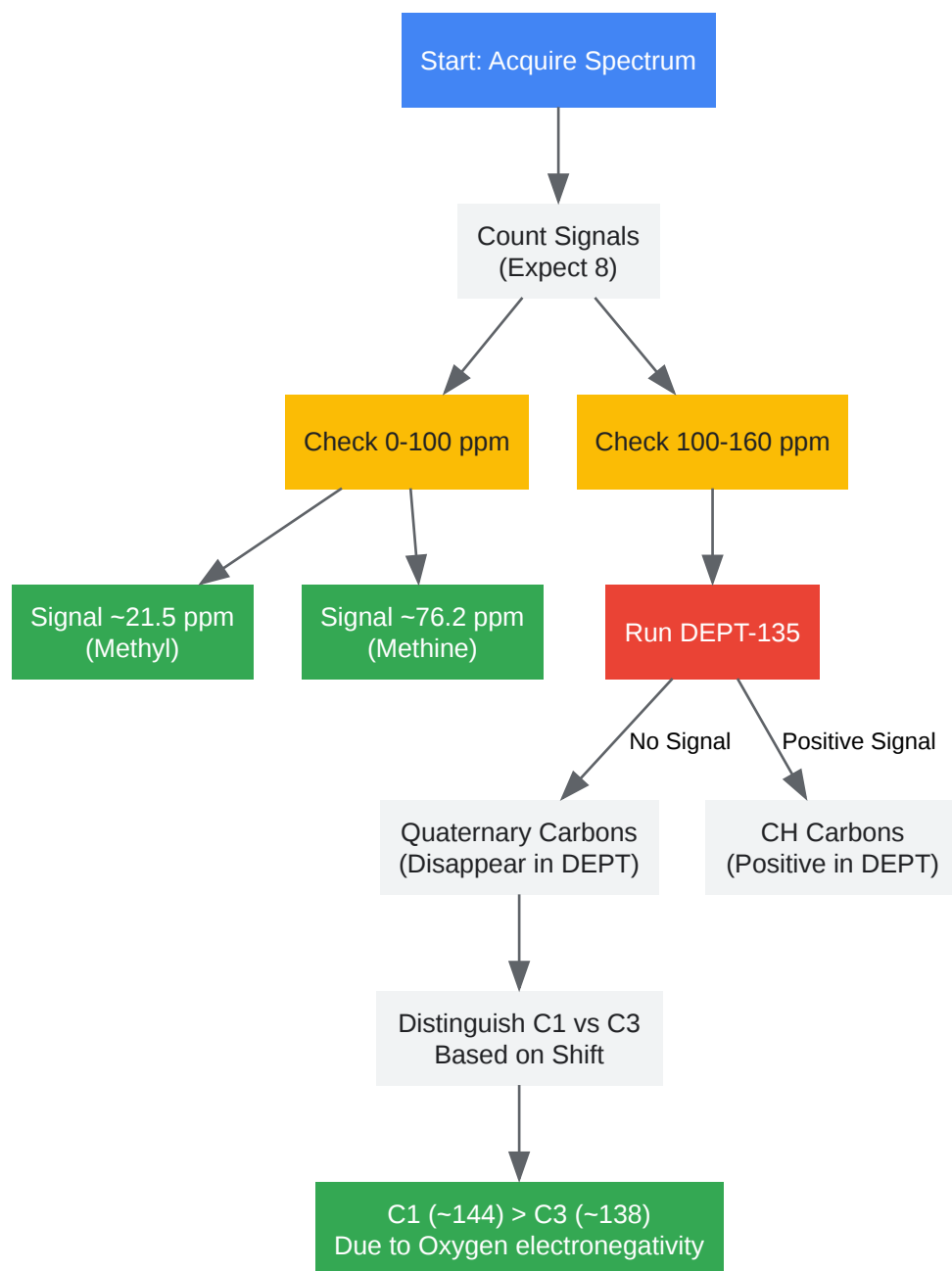
- The Methine Anchor (76.2 ppm): This is the diagnostic peak. The electronegative oxygen deshields this carbon, pushing it downfield.^[1] It appears significantly downfield from a standard benzyl CH₂ (~65 ppm) due to the second aromatic ring (anisotropic effect).
- The "Ipsso" Gap (138 vs 144 ppm):
 - C-1 (143.9 ppm): Attached to the electron-withdrawing oxygenated carbon. This inductive withdrawal deshields the nucleus, shifting it to higher ppm.
 - C-3 (138.1 ppm): Attached to the electron-donating methyl group. While methyl is donating, the effect is weaker than the oxygen's withdrawal at C1.
- The "Ortho" Distinction:

- C-2 (127.1 ppm): Situated between the methyl and the methanol group. Steric compression and combined electronic effects make this signal distinct from the other CHs.
- C-6 (123.7 ppm): This is the most shielded aromatic signal (lowest ppm). It is ortho to the CH-OH group but para to the methyl group. The electron-donating resonance effect of the methyl group at the para position increases electron density here, shielding the nucleus.

Part 4: Validation & Logic Workflows

Workflow 1: Signal Assignment Logic

This diagram illustrates the decision matrix for assigning the specific aromatic carbons, which is the most challenging aspect of this spectrum.

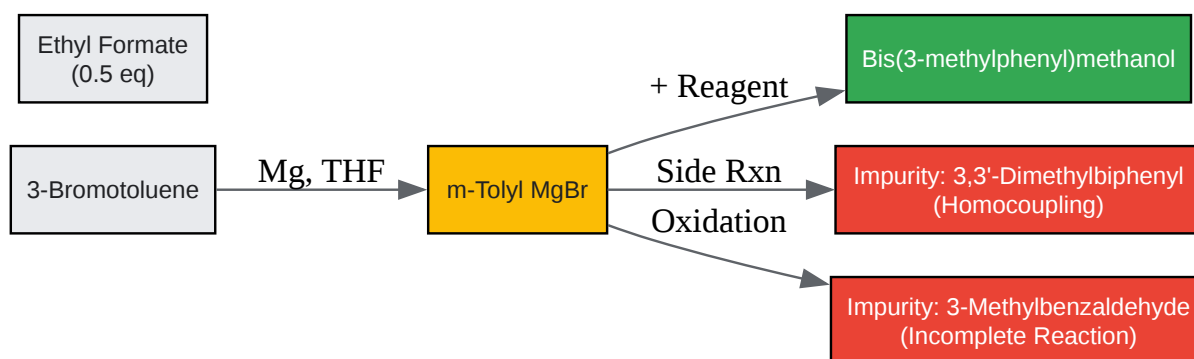


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Caption: Logical workflow for distinguishing quaternary aromatic carbons using DEPT-135 and chemical shift theory.

Workflow 2: Synthesis & Impurity Profiling

Understanding the synthesis (Grignard) is crucial for identifying "ghost peaks" in your NMR.



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Caption: Grignard synthesis pathway highlighting potential impurities (Biphenyls/Aldehydes) that may appear in the NMR spectrum.

Part 5: Quality Control & Troubleshooting

Common Contaminants

If you observe extra peaks, cross-reference with these common impurities associated with the synthesis:

- 3,3'-Dimethylbiphenyl:
 - Origin: Wurtz-type homocoupling of the Grignard reagent.
 - NMR Flag: Look for a quaternary signal ~141 ppm and absence of the 76 ppm (CH-OH) peak.
- 3-Methylbenzaldehyde:
 - Origin: Incomplete addition or oxidation.
 - NMR Flag: Distinct carbonyl peak >190 ppm.
- Residual Solvent (THF/Ether):
 - Grignard reactions often trap ether in the crystal lattice.

- THF: ~25.6 ppm and ~67.6 ppm.
- Diethyl Ether: ~15.2 ppm and ~65.9 ppm.

Self-Validation Check

- Integration Ratio: While

C is not strictly quantitative, the aliphatic region should show two distinct heights. The Methyl signal (2 carbons) should be roughly twice the intensity of the Methine signal (1 carbon) if relaxation delays are sufficient, though peak height is unreliable.

- Peak Count: Exactly 8 signals. 9+ signals indicate asymmetry (chiral impurity or isomer mixture).

References

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- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

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